Rubidium sulfate

Overview

Description

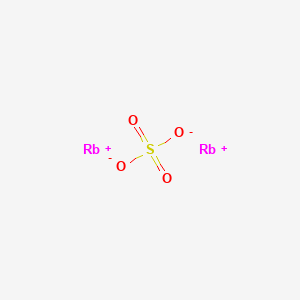

Rubidium sulfate is a sulfate of rubidium . The molecular formula of the compound is Rb2SO4 . The molecular weight of this compound is 266.999 g/mol . An acid sulfate of rubidium (rubidium hydrogen sulfate) can be formed . It is soluble in water and is an aqueous solution .

Molecular Structure Analysis

The molecular structure of Rubidium sulfate is represented by the formula Rb2SO4 . The InChI representation is InChI=1S/H2O4S.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 . The SMILES representation is [O-]S(=O)(=O)[O-].[Rb+].[Rb+] .

Chemical Reactions Analysis

Rubidium sulfate can participate in several reactions. For instance, it can react with Y2(SO4)3 to form Rb3[Y(SO4)3] . It can also react with H2SO4 to form 2 RbHSO4 . More detailed information about its reactions can be found in specific chemistry resources.

Physical And Chemical Properties Analysis

Rubidium sulfate is a white orthogonal crystal . It is moderately soluble in water and acid . The density of Rubidium sulfate is 3.613 . It has a melting point of 1050 °C and a boiling point of 1700 °C . Its solubility in water is 50.8 g/L . The refractive index (nD) is 1.513 .

Scientific Research Applications

Crystal Growth and Characterization

Rubidium sulfate is utilized in the growth of single crystals, which are essential for various scientific and industrial applications. For instance, crystals doped with L-leucine have been grown using rubidium sulfate to enhance their mechanical and dielectric properties . These crystals exhibit an orthorhombic structure and are studied for their mechanical strength, dielectric constant, loss, and activation energy. Additionally, they are evaluated for their optical properties, such as transmittance, absorption coefficient, and extinction coefficient .

Non-Linear Optical (NLO) Materials

The compound is also significant in the development of NLO materials. Doping rubidium sulfate with L-leucine has been shown to affect the second harmonic generation (SHG) efficiency, making it a potential candidate for NLO applications . The SHG efficiency of L-leucine doped rubidium sulfate crystal is observed to be 0.61 times that of the reference KDP sample .

Hematology Stains

In the medical field, rubidium sulfate is used in hematology stains. These stains are crucial for examining blood samples under a microscope to identify and count different types of blood cells, which is vital for diagnosing various blood disorders .

Raw Material for Rubidium Salts

Rubidium sulfate serves as a raw material for synthesizing various rubidium salts. These salts have numerous applications, including use in specialty glasses, ceramics, and electronics .

Thermoionic Detection

When fused on a ceramic bead, rubidium sulfate is employed as a thermoionic detector. Thermoionic detectors are used in gas chromatography to detect trace amounts of organic compounds .

Cathartic Agent

Rubidium sulfate is also known to act as a cathartic. Cathartics are substances that accelerate defecation, and they are used in the treatment of constipation and in certain medical procedures where rapid bowel evacuation is required .

Extraction and Purification Processes

In metallurgy and mining, rubidium sulfate is involved in the extraction and purification processes of rubidium-bearing ores. An integrated process that includes leaching rubidium from polymetallic ore and removing calcium from the leachate has been developed, which simplifies the extraction process and increases economic benefits .

Functional and Structural Material

Due to its active chemical properties, rubidium sulfate is required for the development of strategic emerging industries. It has important applications in aerospace, solar cells, ion propulsion engines, magnetic fluids, healthcare, 5G technology, satellites, and quantum technology .

Safety and Hazards

Rubidium sulfate should be handled with care. Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Rubidium sulfate is a sulfate of rubidium It’s known that rubidium ions (rb+) can behave similarly to potassium ions (k+) in biochemical behavior . They can participate in sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes .

Mode of Action

It’s known that rubidium ions can replace potassium ions in some biological systems . This replacement can affect the functioning of ion channels and other cellular processes where potassium ions play a crucial role .

Biochemical Pathways

It’s known that sulfur metabolism is a crucial process in organisms, playing a role in the production of essential amino acids, cofactors, and a variety of primary and secondary metabolites . Rubidium sulfate, being a source of sulfate ions, could potentially influence these pathways.

Pharmacokinetics

It’s known that rubidium sulfate is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems

Result of Action

The replacement of potassium ions by rubidium ions could potentially affect a variety of cellular processes, including ion transport and cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium sulfate. For instance, the presence of other ions in the environment could affect the ability of rubidium ions to replace potassium ions. Additionally, factors such as pH and temperature could potentially influence the solubility and stability of rubidium sulfate .

properties

IUPAC Name |

rubidium(1+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.2Rb/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANPIEKBSASAOC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb2SO4, O4Rb2S | |

| Record name | rubidium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889577 | |

| Record name | Rubidium sulfate (Rb2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Rubidium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubidium sulfate | |

CAS RN |

7488-54-2 | |

| Record name | Sulfuric acid, rubidium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium sulfate (Rb2SO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

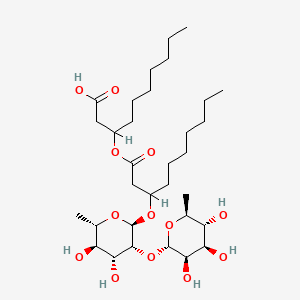

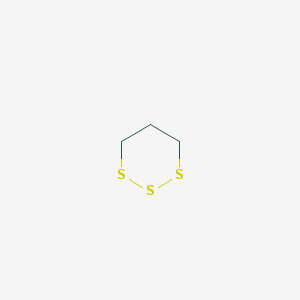

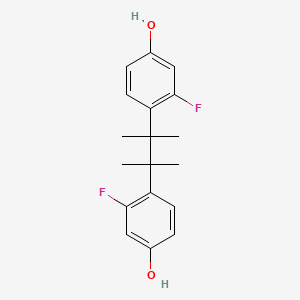

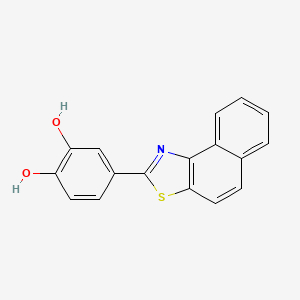

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of rubidium sulfate?

A1: Rubidium sulfate has the molecular formula Rb2SO4 and a molecular weight of 266.998 g/mol.

Q2: What spectroscopic techniques are used to characterize rubidium sulfate?

A2: Researchers utilize various spectroscopic techniques to characterize rubidium sulfate, including:* Raman Spectroscopy: This technique helps identify the vibrational modes of the sulfate anion (SO42-) and provides information on the crystal structure. [, ]* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides complementary information about the vibrational modes of the sulfate anion and the crystal structure. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 87Rb MAS NMR helps determine the magnitudes and relative orientation of quadrupolar and chemical-shift tensors in the crystal structure. [] * Single-Crystal X-Ray Diffraction (XRD): This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and unit cell parameters. [, , , ]* UV-Vis-NIR Spectroscopy: This technique is used to study the linear optical properties of rubidium sulfate crystals, such as transmittance, absorption coefficient, and extinction coefficient. []

Q3: How does the solubility of rubidium sulfate in water change with temperature?

A3: The solubility of rubidium sulfate in water increases with increasing temperature. [, ]

Q4: Are there any known polymorphs of rubidium sulfate?

A4: Yes, rubidium sulfate exhibits polymorphism and can exist in different crystal structures depending on factors such as temperature and pressure. For example, at room temperature and pressure, it adopts an orthorhombic structure, but under high pressure, it can transform into anticotunnite and Ni2In-type structures. []

Q5: How does doping with other elements affect rubidium sulfate?

A5: Doping rubidium sulfate with other elements can significantly alter its properties. For example, doping with L-leucine has been shown to improve the mechanical strength and second harmonic generation (SHG) efficiency of the crystal. [] Additionally, doping with VO(II) influences the thermal and optical properties of magnesium rubidium sulfate hexahydrate crystals. []

Q6: Can rubidium sulfate be used as a raw material for producing other rubidium compounds?

A6: Yes, rubidium sulfate can be used as a starting material for synthesizing other valuable rubidium compounds, such as rubidium aluminum sulfate dodecahydrate. []

Q7: How is rubidium sulfate used in analytical chemistry?

A7: Rubidium sulfate is employed in analytical chemistry as a component in specialized detectors for gas chromatography, specifically the rubidium sulfate flame detector. This detector exhibits enhanced sensitivity and selectivity for certain compounds like phosphorus-containing species. [, , ]

Q8: Are there any environmental concerns associated with rubidium sulfate?

A8: While rubidium sulfate itself might not pose significant environmental risks, the production process and the potential release of other byproducts during the extraction and processing of rubidium from sources like lepidolite should be carefully managed. [, ]

Q9: What are the ongoing research areas related to rubidium sulfate?

A9: Current research on rubidium sulfate focuses on various aspects, including:* Understanding its high-pressure structural behavior and phase transitions. []* Exploring its potential in nonlinear optical applications, particularly by investigating the impact of doping on its SHG efficiency. []* Investigating the properties and applications of novel mixed solid solutions containing rubidium sulfate, such as thallium rubidium sulfate selenate tellurate. []* Developing and optimizing analytical methods for the precise and accurate determination of rubidium sulfate in various matrices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)